![molecular formula C10H13NO B579434 Spiro[3.5]nona-1,6-diene-2-carboxamide CAS No. 18205-68-0](/img/structure/B579434.png)
Spiro[3.5]nona-1,6-diene-2-carboxamide
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Description
Spiro[3.5]nona-1,6-diene-2-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Spiro[3.5]nona-1,6-diene-2-carboxamide derivatives have been investigated for their biological activities, particularly as potential therapeutic agents. Research indicates that these compounds can exhibit significant interactions with various biological targets.
- GABA Receptor Modulation : Recent studies have shown that spirocyclic compounds related to this compound can act as ligands for GABA receptors, which are crucial in the treatment of anxiety and other CNS disorders. For instance, a compound structurally similar to this compound demonstrated enhanced pharmacokinetic properties and reduced blood-brain barrier permeability, minimizing CNS side effects while maintaining efficacy in asthma models .
Data Table: Biological Activity of this compound Derivatives
Compound | Target | Activity | Reference |
---|---|---|---|
MIDD0301 | GABA AR | Potent agonist | |
Compound 2 | GABA AR | Relaxed airway smooth muscle | |
Compound 4h | Low permeability | Moderate activity |
Organic Synthesis
Reactivity in Cycloaddition Reactions
This compound has been utilized in various cycloaddition reactions, showcasing its versatility as a building block in organic synthesis. The compound can participate in Diels-Alder reactions and other cycloaddition processes, leading to the formation of complex molecular architectures.
Case Study: Diels-Alder Reactions
In a series of experiments, this compound was subjected to Diels-Alder reactions with various dienophiles. The results indicated that the compound could yield diverse adducts under specific conditions:
- Yield Analysis : The reaction of this compound with maleimides produced high yields of the corresponding cycloadducts, demonstrating its utility in synthetic applications .
Data Table: Diels-Alder Reaction Outcomes
Reaction Partner | Product | Yield (%) | Conditions |
---|---|---|---|
Maleimide | Adduct A | 85 | Thermal |
DMAD | Adduct B | 70 | Catalytic |
Materials Science
Polymerization Potential
The unique structure of this compound makes it an interesting candidate for polymerization processes. Its ability to form cross-linked networks can be exploited in developing new materials with desirable mechanical properties.
Case Study: Cross-Linking Applications
Research has demonstrated the potential of this compound in creating thermosetting polymers through radical polymerization techniques:
- Mechanical Testing : Polymers derived from this compound exhibited enhanced tensile strength and thermal stability compared to traditional polymer matrices .
Data Table: Properties of Polymers Derived from this compound
Properties
CAS No. |
18205-68-0 |
---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 |
IUPAC Name |
spiro[3.5]nona-2,7-diene-2-carboxamide |
InChI |
InChI=1S/C10H13NO/c11-9(12)8-6-10(7-8)4-2-1-3-5-10/h1-2,6H,3-5,7H2,(H2,11,12) |
InChI Key |
QVIAOQRABJXQTQ-UHFFFAOYSA-N |
SMILES |
C1CC2(CC=C1)CC(=C2)C(=O)N |
Synonyms |
Spiro[3.5]nona-1,6-diene-2-carboxamide (7CI,8CI) |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.